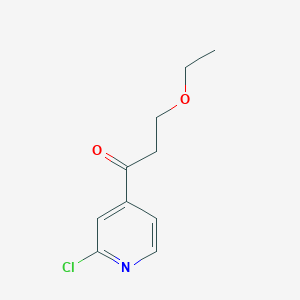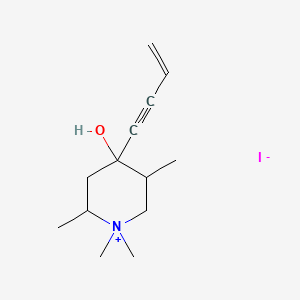
4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide is a complex organic compound with a unique structure that includes a piperidinium core substituted with a butenynyl group and a hydroxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as n-butyllithium, and electrophiles like dimethylformamide (DMF) in anhydrous conditions .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Análisis De Reacciones Químicas
Types of Reactions
4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The butenynyl group can be reduced to form a saturated alkyl chain.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the butenynyl group would yield an alkane .
Aplicaciones Científicas De Investigación
4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the butenynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Similar in having a butenynyl group but differs in the core structure.
1-Buten-3-yne: Shares the butenynyl group but lacks the piperidinium core.
Uniqueness
4-(But-3-en-1-yn-1-yl)-4-hydroxy-1,1,2,5-tetramethylpiperidin-1-ium iodide is unique due to its combination of a piperidinium core with a butenynyl and hydroxy group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
502131-67-1 |
|---|---|
Fórmula molecular |
C13H22INO |
Peso molecular |
335.22 g/mol |
Nombre IUPAC |
4-but-3-en-1-ynyl-1,1,2,5-tetramethylpiperidin-1-ium-4-ol;iodide |
InChI |
InChI=1S/C13H22NO.HI/c1-6-7-8-13(15)9-12(3)14(4,5)10-11(13)2;/h6,11-12,15H,1,9-10H2,2-5H3;1H/q+1;/p-1 |
Clave InChI |
SZNOCUGZJFYFBB-UHFFFAOYSA-M |
SMILES canónico |
CC1CC(C(C[N+]1(C)C)C)(C#CC=C)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Butoxyethoxy)ethyl]-1H-indole](/img/structure/B12594114.png)
![Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane](/img/structure/B12594117.png)
![Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12594119.png)
![5-{[4-(Nonyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12594126.png)
![N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B12594127.png)
![1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12594130.png)
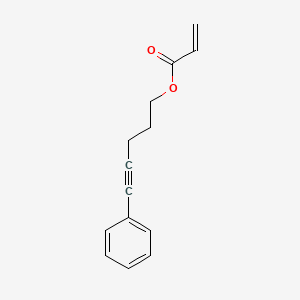
![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12594139.png)
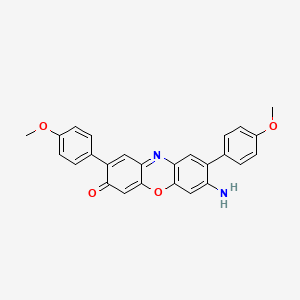
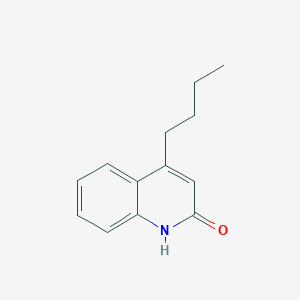
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12594162.png)
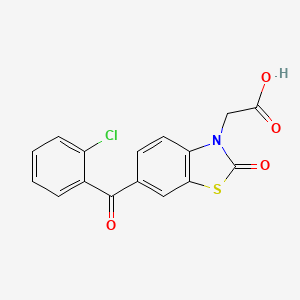
![N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide](/img/structure/B12594173.png)
